1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid
Description
1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a diethylamino sulfonyl substituent on the para-position of the phenyl ring.
Properties
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-3-16(4-2)23(21,22)13-7-5-12(6-8-13)17-10-11(15(19)20)9-14(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCZUJCDBHKBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains three key functional groups:
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Pyrrolidine ring (cyclic amine)
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Carboxylic acid (COOH)
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Diethylamino sulfonyl group (-SO₂-N(Et)₂)
These groups enable diverse reactivity, including nucleophilic substitutions, hydrolysis, and oxidation/reduction processes.
Hydrolysis of the Sulfonamide Group
The diethylamino sulfonyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives:
Reaction:
This reaction is influenced by pH and temperature. For example, acidic conditions (e.g., HCl) favor cleavage of the sulfonamide bond, while basic conditions (e.g., NaOH) may also facilitate hydrolysis.
Substitution Reactions at the Carboxylic Acid
The carboxylic acid (-COOH) is prone to esterification or amidation:
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Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis forms esters.
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Amidation: Reaction with amines (e.g., NH₃) yields amides.
These transformations alter solubility and biological activity.
Pyrrolidine Ring Reactivity
The pyrrolidine ring (cyclic amine) can participate in:
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Ring-opening reactions under strong acidic or basic conditions, potentially forming linear amine derivatives.
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Electrophilic substitution at the nitrogen center, influenced by steric effects from the bulky sulfonamide group.
Reaction Conditions and Outcomes
| Reaction Type | Conditions | Products |
|---|---|---|
| Sulfonamide hydrolysis | Acidic (HCl, reflux) or basic (NaOH) | Sulfonic acid + diethylamine |
| Carboxylic acid esterification | Acid catalyst (e.g., H₂SO₄), alcohol | Corresponding ester |
| Pyrrolidine ring cleavage | Strong acid/base, heat | Linear amine derivatives |
Structural Influence on Reactivity
The diethylamino sulfonyl group sterically hinders reactions at the pyrrolidine ring, potentially directing reactivity toward the sulfonamide or carboxylic acid groups. Substituent effects on the phenyl ring (e.g., electron-donating/-withdrawing groups) may further modulate reaction rates.
Key Challenges and Considerations
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Controlled hydrolysis: Avoiding unintended cleavage of the sulfonamide group during other reactions.
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Solubility: The polar carboxylic acid and sulfonamide groups may require organic co-solvents for homogeneous reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, modifications to the compound have led to enhanced efficacy against various cancer cell lines, including non-small cell lung cancer (A549) models. The structure-activity relationship indicates that specific substitutions can improve cytotoxic effects significantly, with some derivatives reducing cell viability by over 67% compared to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. Certain derivatives demonstrated promising antimicrobial effects, indicating potential as a lead compound for developing new antibiotics targeting resistant strains . The screening of various analogues has shown that modifications to the diethylamino and sulfonyl groups can influence their activity against specific pathogens.
Nrf2 Activation
Another significant application of this compound is its role as an Nrf2 enhancer. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Studies indicate that derivatives of this compound activate the Nrf2 pathway in a dose-dependent manner, suggesting potential therapeutic applications in treating oxidative stress-related diseases .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.
- Sulfonamide Formation: The introduction of the diethylamino sulfonyl group can be accomplished via sulfonation reactions.
- Carboxylic Acid Introduction: The final step involves the addition of the carboxylic acid functional group, often through hydrolysis or direct carboxylation methods.
These synthetic routes are crucial for generating analogues with improved biological properties.
Case Study 1: Anticancer Efficacy
In a recent study published in ChemPlusChem, researchers synthesized several derivatives of the compound and evaluated their anticancer effects using MTT assays on A549 cells. The results indicated that certain modifications led to a significant reduction in cell viability (up to 24% compared to controls), highlighting the potential for developing new anticancer agents from this chemical scaffold .
Case Study 2: Antimicrobial Screening
A comprehensive screening was conducted on various derivatives against WHO-priority pathogens using broth microdilution techniques. Results showed that while some compounds had no activity (MIC > 128 µg/mL), others demonstrated notable efficacy against specific strains, suggesting avenues for further development in antimicrobial therapies .
Tables
Mechanism of Action
The mechanism of action of 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of pyrrolidinone derivatives are highly dependent on substituents attached to the phenyl ring and the pyrrolidine core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives
Key Observations
Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) and heterocyclic appendages (oxadiazole, triazole) exhibit potent antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher activity than ascorbic acid .
Antimicrobial and Anticancer Potential: Chloro and hydroxyl substituents (e.g., 3,5-dichloro-2-hydroxyphenyl) correlate with broad-spectrum antimicrobial and anticancer activity . The diethylamino sulfonyl group’s bulkiness and polarity may alter target binding, necessitating specific assays to evaluate its efficacy.
Solubility and Bioavailability : The sulfonyl group in the target compound enhances polarity and solubility compared to lipophilic substituents (e.g., acetyl , decylcarbamoyl ). This could improve aqueous solubility but reduce cell membrane penetration. Fluorinated analogs (e.g., 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) balance metabolic stability and bioavailability .
Electrochemical Properties: The diethylamino group is a strong electron donor, which may stabilize the molecule’s charge distribution, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in antioxidant-active analogs .
Biological Activity
1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 794554-83-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolidine ring substituted with a carboxylic acid and a diethylaminosulfonyl group, which may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound against multidrug-resistant pathogens. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were tested against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant antimicrobial activity .
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity Detected | Reference |
|---|---|---|
| Staphylococcus aureus | Positive | |
| Klebsiella pneumoniae | Positive | |
| Acinetobacter baumannii | Positive | |
| Candida auris | Moderate |
These findings suggest that the compound's structural modifications can enhance its effectiveness against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. A study focused on derivatives containing a 3,5-dichloro-2-hydroxyphenyl substituent reported significant cytotoxic effects in human lung cancer cell lines (A549) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity in Cell Lines
Case Studies
Several case studies have explored the potential of this compound as a lead for drug development. In one notable study, researchers synthesized a series of derivatives and evaluated their antimicrobial and anticancer properties using standard assays. The results indicated that certain modifications significantly increased potency against both bacterial and cancer cell lines.
Q & A
Q. What are the primary synthetic routes for 1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via condensation of substituted aniline derivatives with itaconic acid under reflux in water, followed by sulfonation and diethylamine functionalization. For example, similar pyrrolidinone derivatives are synthesized by reacting 2,4-difluoroaniline with itaconic acid at boiling temperatures, achieving cyclization through dehydration . Catalyst choice (e.g., sulfuric acid for esterification) and solvent polarity significantly impact yield, as polar aprotic solvents like DMF enhance intermediate stability during sulfonation .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?
Key techniques include:
- NMR spectroscopy : Assigns protons and carbons in the pyrrolidinone ring and sulfonylphenyl group.
- X-ray crystallography : Resolves stereochemistry and confirms the lactam ring conformation (e.g., planarity of the 5-oxo group) .
- HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete sulfonation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound exhibits moderate solubility in DMSO and methanol but low solubility in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3), necessitating storage at 2–8°C in amber vials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations model the electron-withdrawing effects of the sulfonyl group, predicting nucleophilic attack sites on the pyrrolidinone ring. Molecular docking simulations suggest potential interactions with enzymes like PYCR1 (pyrroline-5-carboxylate reductase), linked to proline metabolism .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability or compound concentration ranges). Methodological adjustments include:
Q. How can the synthesis be optimized for enantiomeric purity, given the chiral center at the pyrrolidine ring?
Asymmetric synthesis routes employ chiral catalysts (e.g., palladium with BINAP ligands) to control stereochemistry. Alternatively, enzymatic resolution using lipases selectively hydrolyzes undesired enantiomers .
Q. What are the mechanistic implications of the diethylamino-sulfonyl group in modulating enzyme inhibition?
The sulfonyl group enhances hydrogen bonding with active-site residues (e.g., in carbonic anhydrase), while the diethylamino moiety increases lipophilicity, improving membrane permeability. Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. allosteric inhibition modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
